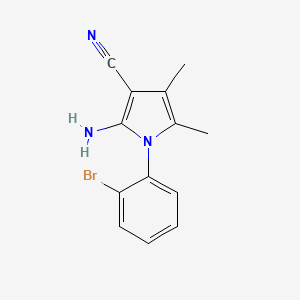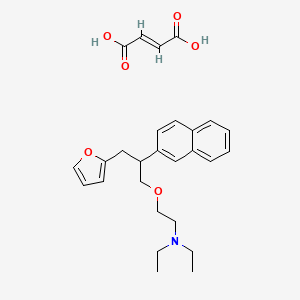
2-(Dimethylamino)-5-(5-phenyl-1,3-oxazol-2-yl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethylamino)-5-(5-phenyloxazol-2-yl)benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a dimethylamino group, a phenyloxazole moiety, and a benzaldehyde group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-5-(5-phenyloxazol-2-yl)benzaldehyde typically involves the following steps:
Formation of the Phenyloxazole Moiety: The phenyloxazole ring can be synthesized through a cyclization reaction involving a phenyl-substituted nitrile and an appropriate amine under acidic or basic conditions.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via a nucleophilic substitution reaction using dimethylamine and a suitable leaving group, such as a halide.
Aldehyde Formation: The benzaldehyde group can be introduced through a formylation reaction, such as the Vilsmeier-Haack reaction, which involves the use of a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
In an industrial setting, the production of 2-(Dimethylamino)-5-(5-phenyloxazol-2-yl)benzaldehyde may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The aldehyde group in 2-(Dimethylamino)-5-(5-phenyloxazol-2-yl)benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
Oxidation: 2-(Dimethylamino)-5-(5-phenyloxazol-2-yl)benzoic acid.
Reduction: 2-(Dimethylamino)-5-(5-phenyloxazol-2-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Dimethylamino)-5-(5-phenyloxazol-2-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mecanismo De Acción
The mechanism of action of 2-(Dimethylamino)-5-(5-phenyloxazol-2-yl)benzaldehyde depends on its specific application:
Fluorescent Probe: The compound can absorb light and emit fluorescence, making it useful for imaging and detection purposes.
Pharmacological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific target and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-(Dimethylamino)-5-(5-phenyloxazol-2-yl)benzoic acid:
2-(Dimethylamino)-5-(5-phenyloxazol-2-yl)benzyl alcohol:
2-(Dimethylamino)-5-(5-phenyloxazol-2-yl)benzene: A simpler analog lacking the aldehyde group.
Uniqueness
2-(Dimethylamino)-5-(5-phenyloxazol-2-yl)benzaldehyde is unique due to the presence of both the dimethylamino group and the phenyloxazole moiety, which confer distinct chemical and physical properties. These features make it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
831197-42-3 |
|---|---|
Fórmula molecular |
C18H16N2O2 |
Peso molecular |
292.3 g/mol |
Nombre IUPAC |
2-(dimethylamino)-5-(5-phenyl-1,3-oxazol-2-yl)benzaldehyde |
InChI |
InChI=1S/C18H16N2O2/c1-20(2)16-9-8-14(10-15(16)12-21)18-19-11-17(22-18)13-6-4-3-5-7-13/h3-12H,1-2H3 |
Clave InChI |
UZOUGBZKPXETNX-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=C(C=C(C=C1)C2=NC=C(O2)C3=CC=CC=C3)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


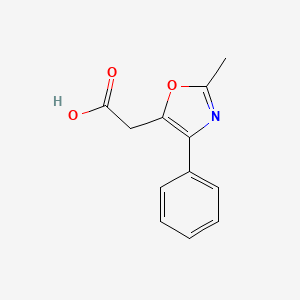

![3,6-Dichloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12891020.png)
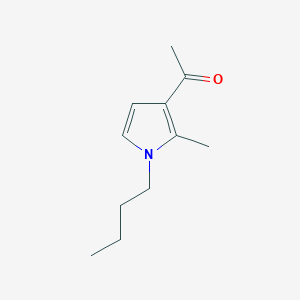

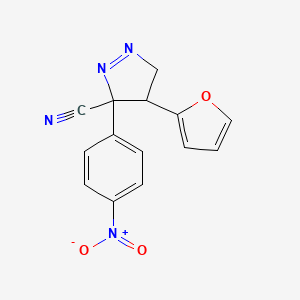
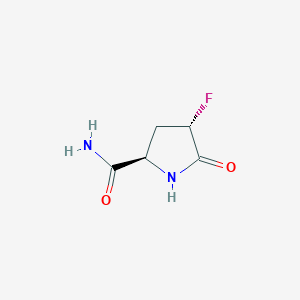
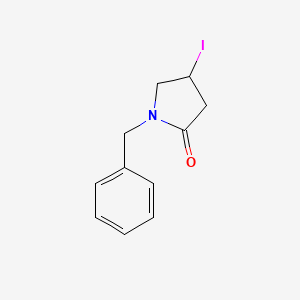
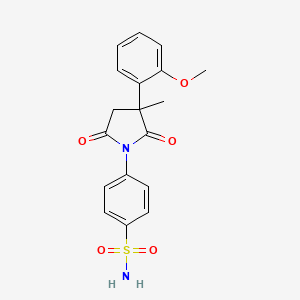
![1-[4-(3-Methylphenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12891061.png)
![6-tert-Butyl-3-nitro-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B12891082.png)
![(S)-3-Thioxotetrahydro-1H-pyrrolo[1,2-c]imidazole-1,5(6H)-dione](/img/structure/B12891084.png)
